(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine
Description
(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is a chiral diamine compound characterized by a fluorinated aromatic substituent at the 2-fluoro-5-(trifluoromethyl)phenyl position. The compound’s stereochemistry (R-configuration) and electron-withdrawing trifluoromethyl and fluorine groups may influence its physicochemical properties, such as lipophilicity, solubility, and binding affinity.
Properties
Molecular Formula |
C9H10F4N2 |
|---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
(1R)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2/c10-7-2-1-5(9(11,12)13)3-6(7)8(15)4-14/h1-3,8H,4,14-15H2/t8-/m0/s1 |
InChI Key |
VZUUWURFTNDEIX-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)[C@H](CN)N)F |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(CN)N)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Aromatic Boronic Acid Intermediates
One common approach involves preparing 3-fluoro-5-trifluoromethylphenylboronic acid as an intermediate, which is synthesized via a Grignard reaction:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Formation of Grignard reagent | 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, Mg turnings, iodine catalyst, THF, 45 °C | - | Initiated by warming, gentle reflux maintained |
| Reaction with trimethyl borate | Addition at -78 °C, stirring 45 min | 3.3 g isolated | Product mp 167-168 °C, confirmed by NMR |
This boronic acid intermediate is crucial for subsequent palladium-catalyzed coupling reactions.
Palladium-Catalyzed Coupling
The boronic acid intermediate undergoes Suzuki-Miyaura coupling with suitable bromo- or chloro-substituted partners to extend or functionalize the aromatic system:
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Suzuki coupling | Tetrakis(triphenylphosphine)palladium(0), aqueous Na2CO3, THF, reflux at 80 °C, 24 h | 57% | Purified by silica gel chromatography |
This step enables the installation of complex substituents and sets the stage for final amination.
Reductive Amination to Form Ethane-1,2-Diamine Side Chain
The aldehyde intermediate (2-fluoro-5-trifluoromethylbenzaldehyde) is reacted with ethylenediamine under controlled conditions to form the diamine:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Condensation | 2-fluoro-5-trifluoromethylbenzaldehyde + ethylenediamine | Forms imine intermediate |
| Reduction | Mild reducing agent (e.g., NaBH4 or catalytic hydrogenation) | Converts imine to diamine |
This reaction is typically performed under controlled temperature and pH to favor the chiral (1R)-enantiomer formation or followed by chiral resolution.
Alternative Synthetic Routes
Other reported methods involve:
- Lithiation and nucleophilic addition : Using n-butyllithium to lithiate halogenated trifluoromethylbenzene derivatives at low temperature (-78 °C), followed by reaction with electrophiles to build the side chain.
- Use of trimethylsilyl chlorides to protect intermediates during multi-step synthesis, ensuring selectivity and yield.
Process Optimization and Industrial Considerations
- Continuous flow synthesis has been explored to enhance yield, reproducibility, and environmental safety by minimizing waste and improving reaction control.
- Green chemistry principles are applied by selecting solvents and reagents that reduce hazardous byproducts.
- Temperature control and reaction time are critical parameters for achieving high enantiomeric purity and yield.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Grignard formation & boronic acid synthesis | 1-bromo-3-fluoro-5-(trifluoromethyl)benzene | Mg, I2, THF, -78 to 45 °C | - | Intermediate for coupling |
| 2 | Suzuki coupling | Boronic acid intermediate | Pd(PPh3)4, Na2CO3, THF, 80 °C, 24 h | 57 | Forms functionalized aromatic |
| 3 | Reductive amination | 2-fluoro-5-(trifluoromethyl)benzaldehyde | Ethylenediamine, NaBH4 or H2 | - | Forms ethane-1,2-diamine side chain |
| 4 | Chiral resolution or asymmetric synthesis | Diamine intermediate | Chiral catalysts or resolution agents | - | Obtains (1R)-enantiomer |
Research Findings and Analytical Data
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of intermediates and final product.
- Melting points and chromatographic purity data are consistent with expected values (e.g., boronic acid mp 167-168 °C).
- Mass spectrometry (MS) data support molecular weight and fragmentation patterns.
- Optical rotation measurements confirm chiral purity (e.g., alpha[D]589 = +67.32 for related intermediates).
Chemical Reactions Analysis
Types of Reactions: (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that target specific biological pathways.
Case Study: Anticancer Agents
Research indicates that derivatives of (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine exhibit promising activity against certain cancer cell lines. The incorporation of fluorinated groups often enhances the bioavailability and selectivity of these compounds, leading to improved therapeutic profiles.
Material Science Applications
In materials science, this compound is being evaluated for its potential in developing advanced materials with unique properties.
Table: Comparison of Material Properties
| Property | Conventional Materials | Fluorinated Materials (Including this compound) |
|---|---|---|
| Chemical Resistance | Moderate | High |
| Thermal Stability | Low | High |
| Surface Energy | High | Low |
| Hydrophobicity | Moderate | High |
The enhanced chemical resistance and thermal stability make it suitable for applications in coatings and sealants.
Synthesis and Chemical Reactions
The synthesis of this compound involves several steps that can be optimized for industrial production. The presence of fluorine atoms allows for unique reactivity patterns in chemical reactions, enabling the formation of complex molecules.
Example Reaction:
A common reaction involving this compound is its use as a building block in the synthesis of more complex fluorinated amines or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of (1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Enantiomers
- (1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS: 1213016-70-6) Key Differences: The fluorine substituent is at the 5-position instead of the 2-position on the aromatic ring. Molecular Weight: 222.19 g/mol (identical to the target compound due to same formula: C₉H₁₀F₄N₂) .
Substituted Ethane-1,2-diamine Derivatives
- 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione derivatives Key Features: Synthesized from ethane-1,2-diamine via reductive alkylation and cyclization. These compounds exhibit enhanced lipophilicity (ClogP values higher than piperazine) and demonstrated in vitro anthelmintic activity against Enterobius vermicularis and Fasciola hepatica.
- (1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine dihydrochloride
Pharmaceutical-Related Analogs
- N-[2-[[[(1E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethyl]ethane-1,2-diamine dihydrochloride (ACI 063106) Key Features: A complex derivative identified as a Fluvoxamine maleate impurity.
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural similarity to .
Research Findings and Implications
- Lipophilicity : Fluorinated groups (e.g., CF₃) increase ClogP compared to methoxy or hydroxy substituents, enhancing membrane permeability in drug design .
- Stereochemical Impact : The R-configuration in the target compound may confer distinct binding selectivity compared to S-enantiomers, as seen in chiral catalysts or receptor-targeted therapies .
- Synthetic Routes : Reductive alkylation of ethylenediamine (as in ) is a plausible method for synthesizing the target compound, though optimization for fluorinated substrates would be required .
Notes on Evidence Limitations
- Direct pharmacological data for the target compound are absent; comparisons rely on structural analogs.
Biological Activity
(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine, a chiral diamine with a trifluoromethyl group, has garnered attention in pharmacology due to its potential biological activities. This compound is characterized by its unique structural features that enhance its interactions with biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C9H10F4N2
- Molecular Weight : 222.18 g/mol
- CAS Number : 1213027-21-4
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the trifluoromethyl group significantly enhances its lipophilicity, allowing for effective binding to hydrophobic regions in proteins. This interaction can lead to the modulation of various biological pathways, including enzyme inhibition or activation.
Biological Activity and Research Findings
Recent studies have explored the compound’s potential as an enzyme inhibitor. Its binding affinity to molecular targets has been investigated, revealing that it may act selectively against certain enzymes involved in metabolic processes.
Case Studies and Experimental Data
- Inhibition Studies : Research indicates that this compound exhibits inhibitory effects on specific enzymes. For instance, it has shown promising results in inhibiting mPGES-1, a key enzyme involved in pain and inflammation pathways. In vitro studies reported an IC50 value of approximately 8 nM for mPGES-1 inhibition .
- Cell Viability Assays : In cellular models, the compound demonstrated a decrease in viability in cancer cell lines such as HeLa and A549, suggesting potential anticancer properties. The observed IC50 values ranged from 15 nM to 250 nM depending on the cell line and exposure duration .
- Mechanistic Insights : The compound’s mechanism appears to involve apoptosis induction through caspase activation pathways. Specifically, studies indicated that treatment with this compound led to significant caspase-3 activation in treated cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1S)-1-[3-(trifluoromethyl)phenyl]ethane-1,2-diamine | Trifluoromethyl group | Moderate enzyme inhibition |
| (R)-1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanamine | Methyl substituent | Lower binding affinity |
| α-(Trifluoromethyl)styrenes | No amine group | Different reactivity profile |
The structural modifications in these compounds influence their biological activity and interaction profiles significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
